5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid: Similar in structure but contains a thiazole ring instead of a pyridine ring.
5-{[(Tert-butoxy)carbonyl]amino}-4-methyl-1,2-oxazole-3-carboxylic acid: Contains an oxazole ring, offering different reactivity and applications.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-2-cyclohexylpyridine-3-carboxylic acid is unique due to its cyclohexyl substitution on the pyridine ring, which can influence its steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-cyclohexyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-12-9-13(15(20)21)14(18-10-12)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
JMORGCAZUBBVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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